Avutometinib potassium

RAF/MEK inhibition kinase selectivity BRAF V600E

Avutometinib potassium is the only RAF/MEK clamp inhibitor that induces dominant-negative RAF-MEK complexes, achieving vertical pathway blockade unavailable with standard MEK inhibitors. Unlike trametinib or binimetinib, it prevents compensatory RAF hyperactivation. FDA-approved (May 2025) for KRAS-mutant recurrent LGSOC in combination with defactinib, based on 44% ORR and 31.1-month median DOR in RAMP 201. Maintains sub-15 nM potency against KRAS G12C resistance mutations that inactivate adagrasib/sotorasib. Broad cellular activity across RAS/RAF-mutant solid tumor models. Procure for mechanistic clamp studies, resistance research, or LGSOC translational programs.

Molecular Formula C21H17FKN5O5S
Molecular Weight 509.6 g/mol
CAS No. 946128-90-1
Cat. No. B12788495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvutometinib potassium
CAS946128-90-1
Molecular FormulaC21H17FKN5O5S
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)[N-]S(=O)(=O)NC)F.[K+]
InChIInChI=1S/C21H17FN5O5S.K/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2;/h3-9,11,23H,10H2,1-2H3;/q-1;+1
InChIKeyKYKJFDDJHVJFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avutometinib Potassium Procurement: Dual RAF/MEK Inhibitor with FDA Accelerated Approval in KRAS-Mutant Ovarian Cancer


Avutometinib potassium (CAS 946128-90-1), also known as RO5126766, CH5126766, or VS-6766, is a first-in-class small molecule dual RAF/MEK kinase inhibitor that acts via a unique allosteric "clamp" mechanism [1]. It induces the formation of dominant-negative RAF-MEK complexes, preventing phosphorylation of MEK by ARAF, BRAF, and CRAF, thereby achieving vertical pathway blockade of RAS/RAF/MEK/ERK signaling . In May 2025, the FDA granted accelerated approval to avutometinib (as the potassium salt) in a co-packaged combination with defactinib (Avmapki Fakzynja) for the treatment of adult patients with recurrent KRAS-mutated low-grade serous ovarian cancer (LGSOC) who have received at least one prior systemic therapy [2].

Avutometinib Potassium Cannot Be Substituted with Standard MEK Inhibitors: Mechanistic and Clinical Evidence


Standard MEK inhibitors such as trametinib, binimetinib, and selumetinib selectively inhibit MEK1/2 kinase activity but inadvertently relieve negative feedback on RAF, leading to compensatory RAF hyperactivation and ERK signaling rebound that limits therapeutic durability [1]. In contrast, avutometinib potassium functions as a RAF/MEK clamp that allosterically inhibits MEK while simultaneously promoting a dominant-negative RAF-MEK complex, thereby blocking both MEK activity and upstream RAF-driven reactivation [2]. This mechanistic differentiation translates to clinically meaningful outcomes: in the RAMP 201 phase II trial, the avutometinib-defactinib combination achieved a 44% objective response rate in KRAS-mutant LGSOC, whereas historical data with single-agent MEK inhibitors like trametinib show approximately 26% response rates with higher treatment discontinuation due to toxicity (>30% vs. 10% with avutometinib) [3][4]. Substitution with a standard MEK inhibitor would eliminate both the dual RAF/MEK blockade and the clamp mechanism that defines avutometinib's differentiation.

Avutometinib Potassium: Quantitative Differentiation from MEK-Only Inhibitors and Other RAF/MEK Agents


Avutometinib Potassium Demonstrates Dual RAF/MEK Inhibition with Sub-10 nM Potency Against BRAF V600E

Avutometinib potassium exhibits potent dual inhibition of RAF and MEK kinases, with IC50 values of 8.2 nM for BRAF V600E, 19 nM for wild-type BRAF, 56 nM for CRAF, and 160 nM for MEK1 in cell-free kinase assays . In contrast, the standard MEK inhibitor trametinib is a MEK1/2-selective agent with no direct RAF inhibitory activity (MEK1 IC50 = 0.7-3.4 nM; BRAF IC50 > 10,000 nM) [1]. The dual RAF/MEK inhibition of avutometinib enables vertical pathway blockade that is not achievable with trametinib or other MEK-selective inhibitors.

RAF/MEK inhibition kinase selectivity BRAF V600E

Avutometinib Potassium Overcomes KRAS G12C Inhibitor Resistance via Vertical Pathway Inhibition

In preclinical models, avutometinib potently inhibited proliferation of cells harboring KRAS G12C secondary resistance mutations (G12C/R68S, G12C/H95D, G12C/Y96C) with IC50 values <15 nM, whereas the KRAS G12C inhibitors adagrasib and sotorasib showed markedly diminished potency (IC50 ≥85 nM and ≥150 nM, respectively) against these resistant variants [1]. Avutometinib maintained sub-15 nM activity across all three resistance-conferring mutations, demonstrating a >5.7-fold potency advantage over adagrasib and >10-fold over sotorasib in this resistant setting.

KRAS G12C resistance vertical inhibition adagrasib sotorasib

Avutometinib-Defactinib Combination Achieves 44% Objective Response Rate in KRAS-Mutant LGSOC vs. 17% Monotherapy

In the phase II RAMP 201 trial (ENGOT-OV60/GOG-3052), the avutometinib-defactinib combination achieved a confirmed objective response rate (ORR) of 44% (25/57) in patients with KRAS-mutant recurrent low-grade serous ovarian cancer, compared to 17% in the KRAS wild-type cohort and 17% in the avutometinib monotherapy arm [1][2]. Median progression-free survival (PFS) was 22.0 months (95% CI: 11.1-36.6) in the KRAS-mutant cohort receiving the combination [3].

low-grade serous ovarian cancer KRAS mutation objective response rate combination therapy

Avutometinib-Defactinib Achieves Median Duration of Response of 31.1 Months in LGSOC

In the RAMP 201 phase II trial, patients receiving avutometinib-defactinib achieved a median duration of response (DOR) of 31.1 months (95% CI: 14.8-31.1) in all evaluable patients, with identical 31.1-month DOR observed specifically in the KRAS-mutant subpopulation [1][2]. For context, historical DOR data with single-agent MEK inhibitors like trametinib in LGSOC are approximately 13-14 months [3].

duration of response progression-free survival LGSOC

Avutometinib-Containing Regimen Shows Lower Treatment Discontinuation Due to Toxicity vs. MEK Inhibitors

In the RAMP 201 study, the treatment discontinuation rate due to adverse events was 10% with the avutometinib-defactinib combination [1]. This compares favorably to prior studies of single-agent MEK inhibitors binimetinib and trametinib in LGSOC, where more than 30% of patients discontinued treatment due to toxicity [1]. The lower discontinuation rate with avutometinib-defactinib occurred despite the addition of a second targeted agent (defactinib).

tolerability discontinuation rate adverse events binimetinib trametinib

Avutometinib Potassium: Validated Research and Procurement Application Scenarios


KRAS-Mutant Low-Grade Serous Ovarian Cancer Research

Avutometinib potassium (in combination with defactinib) is FDA-approved specifically for KRAS-mutated recurrent LGSOC. Procurement for this indication is supported by phase II RAMP 201 data showing 44% ORR and 31.1-month median DOR in KRAS-mutant patients, representing a biomarker-defined population with limited alternative targeted therapies [1].

KRAS G12C Inhibitor-Resistant NSCLC Preclinical Models

Avutometinib maintains sub-15 nM anti-proliferative potency against KRAS G12C secondary resistance mutations (R68S, H95D, Y96C) that confer resistance to adagrasib (IC50 ≥85 nM) and sotorasib (IC50 ≥150 nM), supporting its procurement for vertical pathway inhibition studies in KRAS G12C-resistant NSCLC models [2].

Dual RAF/MEK Clamp Mechanism Studies

Avutometinib potassium is uniquely characterized as a RAF/MEK clamp that induces dominant-negative RAF-MEK complexes, distinct from standard allosteric MEK inhibitors that lack RAF binding activity. Procurement for mechanistic studies is supported by biochemical data showing dual RAF/MEK inhibition (BRAF V600E IC50 = 8.2 nM; CRAF IC50 = 56 nM; MEK1 IC50 = 160 nM) and structural biology evidence of RAF-MEK complex stabilization [3].

RAS/RAF/MEK Pathway-Driven Solid Tumor Preclinical Research

Avutometinib has demonstrated single-agent antitumor activity across RAS/RAF-mutant solid tumor models, including melanoma (SK-MEL-2 IC50 = 28 nM), pancreatic cancer (MIAPaCa-2 IC50 = 40 nM), and colorectal cancer (SW480 IC50 = 46 nM; HCT116 IC50 = 277 nM) cell lines. Procurement for pan-RAS/RAF pathway research is supported by this broad cellular activity profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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